molecular formula C11H13N3 B14879608 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile

2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile

Cat. No.: B14879608
M. Wt: 187.24 g/mol
InChI Key: FBXKUUARRBKCIA-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.

Industrial Production Methods

Industrial production of 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to optimize reaction conditions and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the phenylacetonitrile moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-(3-Aminoazetidin-1-yl)pyrimidin-2-amine: Another azetidine derivative with similar structural features.

    2-(3-Aminoazetidin-1-yl)ethan-1-ol: Shares the azetidine ring but differs in the substituent groups.

Uniqueness

2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile is unique due to its combination of the azetidine ring and the phenylacetonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-phenylacetonitrile

InChI

InChI=1S/C11H13N3/c12-6-11(14-7-10(13)8-14)9-4-2-1-3-5-9/h1-5,10-11H,7-8,13H2

InChI Key

FBXKUUARRBKCIA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=CC=C2)N

Origin of Product

United States

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